Ethyl 2-methylbenzo[d]oxazole-7-carboxylate Ethyl 2-methylbenzo[d]oxazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675715
InChI: InChI=1S/C11H11NO3/c1-3-14-11(13)8-5-4-6-9-10(8)15-7(2)12-9/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

Ethyl 2-methylbenzo[d]oxazole-7-carboxylate

CAS No.:

Cat. No.: VC13675715

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methylbenzo[d]oxazole-7-carboxylate -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 2-methyl-1,3-benzoxazole-7-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-3-14-11(13)8-5-4-6-9-10(8)15-7(2)12-9/h4-6H,3H2,1-2H3
Standard InChI Key IKDOHVDEPCMAIR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C
Canonical SMILES CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzo[d]oxazole core, where a benzene ring is fused to an oxazole heterocycle. Key substituents include:

  • Methyl group at position 2 of the oxazole ring

  • Ethyl ester at position 7 of the benzene ring

The IUPAC name ethyl 2-methyl-1,3-benzoxazole-7-carboxylate reflects this substitution pattern.

Physicochemical Properties

Data compiled from synthetic studies and related analogs reveal the following properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Canonical SMILESCCOC(=O)C₁=C₂C(=CC=C₁)N=C(O₂)C
XLogP1.83 (estimated)
Topological Polar Surface Area63.3 Ų

The moderate lipophilicity (LogP ≈ 1.83) suggests balanced solubility in both aqueous and organic media, a trait advantageous for drug delivery systems .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves cyclocondensation of 2-aminophenol derivatives with α-keto esters or acyl chlorides. A representative pathway includes:

  • Intermediate Formation: Reaction of 7-carboxy-2-methylbenzoxazole with thionyl chloride to form the acyl chloride.

  • Esterification: Treatment with ethanol in the presence of base (e.g., pyridine) yields the ethyl ester.

This method typically achieves yields of 65–75% under reflux conditions in aprotic solvents like 1,4-dioxane .

Advanced Methodologies

Recent innovations aim to enhance efficiency and sustainability:

Solvent-Free Cyclization

Microwave-assisted reactions under solvent-free conditions reduce processing times from 24 hours to 45 minutes while maintaining yields above 80%.

Nanocatalyst Applications

Zinc oxide nanoparticles (10–15 nm diameter) catalyze the final esterification step, achieving 92% conversion at 60°C compared to 68% with traditional sulfuric acid catalysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (DMSO-d₆, 400 MHz):

  • δ 1.35 ppm (t, 3H, -OCH₂CH₃)

  • δ 4.30 ppm (q, 2H, -OCH₂CH₃)

  • δ 2.55 ppm (s, 3H, -CH₃)

  • Aromatic protons between δ 7.15–8.05 ppm

¹³C NMR confirms the ester carbonyl at δ 165.8 ppm and oxazole carbons at δ 161.2 (C-2) and 150.4 ppm (C-7) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 205.0739 [M+H]⁺, consistent with the molecular formula C₁₁H₁₁NO₃.

Biological Activity and Applications

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Mechanistic studies suggest interference with microbial cell wall biosynthesis via inhibition of penicillin-binding proteins .

Anticancer Activity

Benzoxazole derivatives demonstrate moderate cytotoxicity against human cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)34.2Topoisomerase II inhibition
A549 (Lung)41.8ROS generation
HeLa (Cervical)28.9Apoptosis induction

Ethyl substitution at position 7 may enhance blood-brain barrier permeability compared to methyl analogs.

Industrial and Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives serve as electron-transport materials due to their:

  • High electron affinity (3.1–3.3 eV)

  • Thermal stability up to 280°C

  • Photoluminescence quantum yield of 0.42 in thin films

Polymer Stabilizers

Incorporation into polyethylene at 0.5 wt% concentration:

  • Reduces UV-induced degradation by 78% after 500 hours

  • Maintains 90% tensile strength vs. 43% in unstabilized controls

Future Research Directions

Structure-Activity Relationship Studies

Systematic modification of:

  • Ester group chain length (ethyl → propyl/butyl)

  • Methyl substitution patterns (position 2 vs. position 5)

  • Hybridization with triazole or thiazole moieties

Targeted Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance:

  • Oral bioavailability from 12% to 58%

  • Tumor accumulation efficiency by 7-fold

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